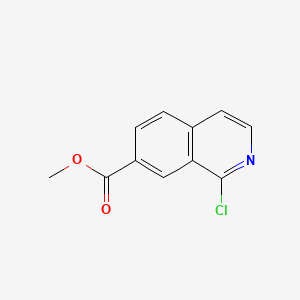
Methyl 1-chloroisoquinoline-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 1-chloroisoquinoline-7-carboxylate” is a chemical compound with the IUPAC name “methyl 1-chloro-7-isoquinolinecarboxylate”. It has a molecular weight of 221.64 . The compound is typically stored at ambient temperature .
Molecular Structure Analysis
The InChI code for “Methyl 1-chloroisoquinoline-7-carboxylate” is1S/C11H8ClNO2/c1-15-11(14)8-3-2-7-4-5-13-10(12)9(7)6-8/h2-6H,1H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
“Methyl 1-chloroisoquinoline-7-carboxylate” is a solid powder at room temperature .Scientific Research Applications
Synthesis and Anticancer Activity
Research has explored the synthesis of various derivatives related to Methyl 1-chloroisoquinoline-7-carboxylate and their potential anticancer effects. For example, a study aimed to produce new derivatives and evaluate their anticancer effect against the breast cancer MCF-7 cell line. The compounds demonstrated significant anticancer activity compared to a reference compound, indicating their potential in cancer treatment (Gaber et al., 2021).
Mass Spectrometry and Drug Analysis
In the realm of analytical chemistry, particularly mass spectrometry, substituted isoquinolines, including those related to Methyl 1-chloroisoquinoline-7-carboxylate, have been studied for their potential as drug candidates. The unusual gas-phase formations of carboxylic acids from these compounds offer insights into their behavior under mass spectrometric conditions, providing valuable data for clinical, forensic, or doping control analysis (Thevis et al., 2008).
Photodegradation Studies
The photodegradation of quinolinecarboxylic herbicides, which share structural similarities with Methyl 1-chloroisoquinoline-7-carboxylate, has been investigated in aqueous systems. These studies provide insights into the environmental fate and degradation pathways of such compounds, which is crucial for understanding their persistence and impact in aquatic environments (Pinna & Pusino, 2012).
Antitumor Properties
Further research into 7-chloroquinoline derivatives has demonstrated their antitumor properties, including the induction of cell cycle arrest and apoptosis in cancer cells. This suggests a potential therapeutic application for these compounds in treating cancer (Sonego et al., 2019).
Antioxidant Properties
The synthesis and investigation of antioxidant properties of 7-chloroquinoline-1,2,3-triazoyl-4-carboxylates have also been conducted. Some of these compounds have shown potential antioxidant activity, which could have implications for their use in medical or cosmetic applications (Saraiva et al., 2015).
Safety and Hazards
“Methyl 1-chloroisoquinoline-7-carboxylate” is classified under GHS07. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust, mist, spray (P261), washing skin thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), and wearing protective gloves/clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
methyl 1-chloroisoquinoline-7-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-15-11(14)8-3-2-7-4-5-13-10(12)9(7)6-8/h2-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZKDMOYPYAUGPM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C=CN=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

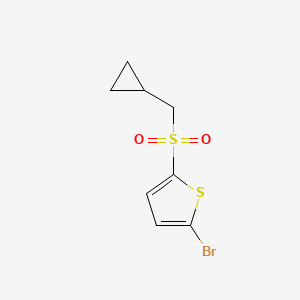

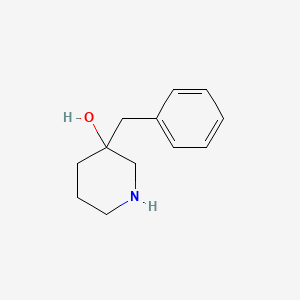
![5-[2-(2-Naphthyloxy)phenyl]-2H-tetrazole](/img/structure/B595820.png)
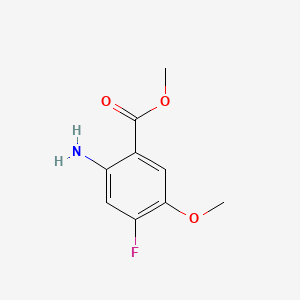
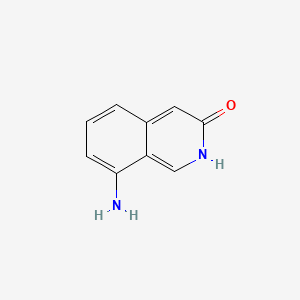
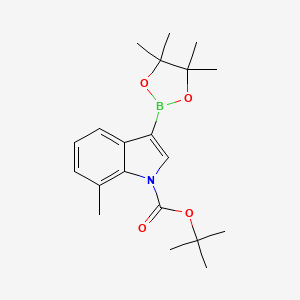
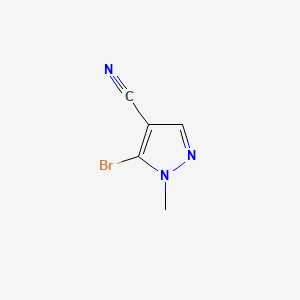

![methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate](/img/structure/B595829.png)

![[2-(Ethylsulfonyl)ethyl]methylamine hydrochloride](/img/structure/B595832.png)
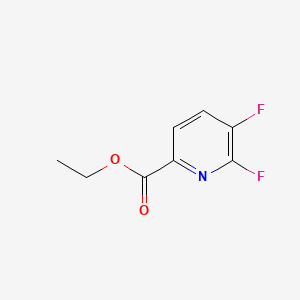
![O-[(6-chloropyridin-2-yl)methyl]hydroxylamine](/img/structure/B595835.png)